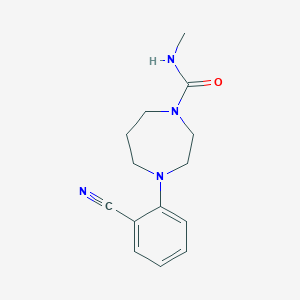
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its biochemical and physiological effects and its potential applications in scientific research.
Mechanism of Action
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at a site that is distinct from the benzodiazepine binding site, which results in the inhibition of the receptor's activity. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which can result in increased excitability and seizures.
Biochemical and Physiological Effects:
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward and motivation. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to decrease the release of acetylcholine in the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the specific investigation of the receptor's function. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 is also relatively stable and easy to handle in the lab. However, one limitation of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it can be difficult to solubilize in water, which can limit its use in certain experimental protocols.
Future Directions
There are several potential future directions for the study of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the investigation of the role of the GABA-A receptor in alcohol addiction and withdrawal. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to be effective in reducing alcohol withdrawal symptoms in animal models, and further research in this area could lead to the development of new treatments for alcohol addiction. Another potential future direction is the investigation of the effects of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 on other neurotransmitter systems, such as the glutamate system, which is involved in a wide range of neurological disorders.
Synthesis Methods
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-cyanophenyl magnesium bromide with N-methyl-1,4-diazepane-1-carboxylic acid, which results in the formation of 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxylic acid. This intermediate is then converted into 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 through a series of chemical transformations, including the addition of a carbonyl group and the removal of a carboxylic acid group.
Scientific Research Applications
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has been widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is commonly used as a tool compound to selectively block the effects of benzodiazepines on the receptor. 4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to investigate the role of the GABA-A receptor in alcohol addiction and withdrawal.
properties
IUPAC Name |
4-(2-cyanophenyl)-N-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-16-14(19)18-8-4-7-17(9-10-18)13-6-3-2-5-12(13)11-15/h2-3,5-6H,4,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTUVHHSDXHERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCN(CC1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
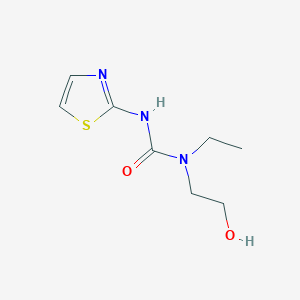
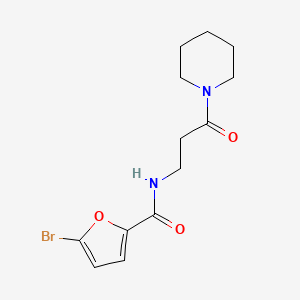
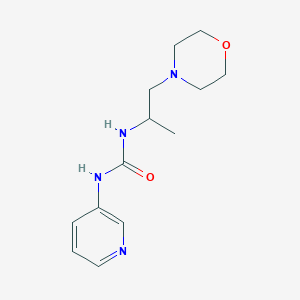
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
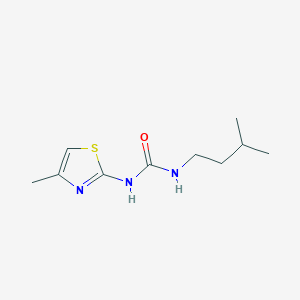
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)
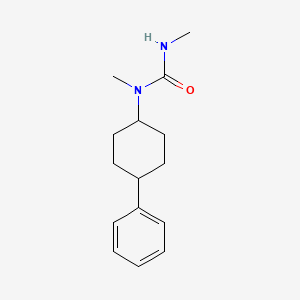

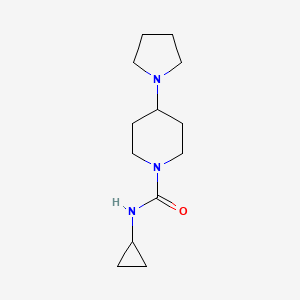
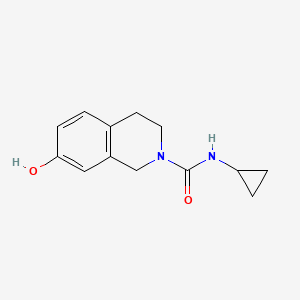
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)